molecular formula C5H7N3O B1291363 (6-Aminopyrimidin-4-yl)methanol CAS No. 436851-94-4

(6-Aminopyrimidin-4-yl)methanol

Cat. No.: B1291363
CAS No.: 436851-94-4
M. Wt: 125.13 g/mol
InChI Key: SVEGLLJWLCMNJE-UHFFFAOYSA-N
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Description

It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that (6-Aminopyrimidin-4-yl)methanol may also have multiple targets.

Mode of Action

It’s known that the compound exhibits amino and hydroxyl functionalities, which could potentially interact with its targets and induce changes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it has been studied for its effects on ecosystems and its potential role in pollution management. It is known to have low toxicity to aquatic organisms and may be useful in the treatment of contaminated water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Aminopyrimidin-4-yl)methanol typically involves the reaction of 4-chloropyrimidine with formaldehyde and ammonia . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a solvent such as ethanol, followed by purification steps to isolate the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to maximize yield and purity . The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(6-Aminopyrimidin-4-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, with the reaction conditions varying depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and pyrimidine derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

(6-Aminopyrimidin-4-yl)methanol has a wide range of scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone
  • 2-Amino-6-methylpyrimidin-4(3H)-one

Uniqueness

(6-Aminopyrimidin-4-yl)methanol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets . This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(6-aminopyrimidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEGLLJWLCMNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436851-94-4
Record name (6-aminopyrimidin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 6-(methoxymethyl)pyrimidin-4-ylcarbamate (100 mg, 0.42 mmole) in CH2Cl2 (2 mL) was added BBr3 (2.1 mL, 1M solution in CH2Cl2, 2.1 mmole) dropwise at −20° C. After 1.5 hours, the mixture was quenched with MeOH and concentrated. The solid was taken up in MeOH and concentrated (2×) and dried in vacuo to give the title compound as a tan solid. 1H-NMR (300 MHz, d6-DMSO) δ 8.63 (s, 1H), 6.64 (s, 1H), 4.50 (s, 2H).
Name
tert-butyl 6-(methoxymethyl)pyrimidin-4-ylcarbamate
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 6-aminopyrimidine-4-carboxylate (2.0 g, 13 mmol) in MeOH (20 mL) at 25° C., was added LiBH4 (0.85 g, 39 mmol). After addition, the resulting mixture was allowed to stir at 70° C. for 16 hours. TLC indicated the starting material was consumed completely at this point. Solvents were removed under reduced pressure and the residue was purified via chromatography column on silica gel eluting with a 5% gradient of methanol in dichloromethane to give the desired alcohol as pale yellow oil (1.0 g, 61% yield). LCMS (ESI) m/z: 126.1 [M+H+].
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
61%

Synthesis routes and methods III

Procedure details

Concentrated hydrochloric acid (0.80 mL) was added to a solution of tert-butyl-6-(hydroxymethyl)pyrimidin-4-ylcarbamate (0.50 g, 2.2 mmol) in MeOH (10 mL). The reaction was stirred at 25° C. for 1 hour and then concentrated under reduced pressure to give the desired compound (0.50 g) as a pale yellow solid, which was used in the next step without further purification. LCMS (ESI) m/z: 126.0 [M+H+].
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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